N-5-Carboxypentyl-deoxymannojirimycin
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Overview
Description
N-5-Carboxypentyl-deoxymannojirimycin is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with multiple hydroxyl groups and a hexanoic acid chain
Mechanism of Action
- Specifically, glucosidase II catalyzes the first committed step in the biosynthesis of complex N-glycans. It controls the conversion of high mannose structures to complex N-glycans, which is the final hydrolytic step in the N-glycan maturation pathway .
- By inhibiting glucosidase II, the compound disrupts the proper processing of N-linked glycoproteins. This leads to altered glycan structures and affects protein folding, trafficking, and function .
- Normally, glucosidase II removes two glucose residues from the N-linked glycan precursor, allowing further glycan processing. Inhibition by N-5-Carboxypentyl-deoxymannojirimycin disrupts this process, leading to accumulation of high mannose structures and impaired glycoprotein maturation .
- Cellular effects include altered glycosylation patterns, potential ER stress, and compromised protein trafficking .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-5-Carboxypentyl-deoxymannojirimycin typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. The hexanoic acid chain is then introduced via esterification or amidation reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-5-Carboxypentyl-deoxymannojirimycin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the hexanoic acid chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
N-5-Carboxypentyl-deoxymannojirimycin has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]pentanoic acid
- 6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]butanoic acid
Uniqueness
The uniqueness of N-5-Carboxypentyl-deoxymannojirimycin lies in its specific structural features, such as the length of the hexanoic acid chain and the stereochemistry of the piperidine ring. These characteristics influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNVTDIFZTZBJY-CNVPUSNMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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